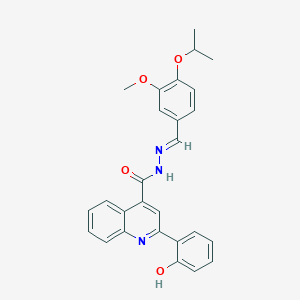![molecular formula C21H19N5O B6029527 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(2-methylphenyl)-4(3H)-pyrimidinone](/img/structure/B6029527.png)
2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(2-methylphenyl)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(2-methylphenyl)-4(3H)-pyrimidinone is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(2-methylphenyl)-4(3H)-pyrimidinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several kinases, including EGFR, HER2, and VEGFR, which are known to play important roles in cancer development and progression.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to have anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases. It has also been shown to have anti-angiogenic activity, which may be useful in the treatment of diseases that involve abnormal blood vessel growth, such as macular degeneration.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(2-methylphenyl)-4(3H)-pyrimidinone in lab experiments is its potent anti-cancer activity. This makes it a useful tool for studying the mechanisms of cancer development and testing new cancer therapies. However, there are also some limitations to using this compound in lab experiments. For example, it may be toxic to normal cells at high concentrations, which can make it difficult to study its effects on cancer cells in vitro.
Future Directions
There are many potential future directions for the study of 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(2-methylphenyl)-4(3H)-pyrimidinone. One area of research could be the development of new cancer therapies based on this compound. Another area of research could be the study of its anti-inflammatory and anti-angiogenic activity for the treatment of other diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
There are several methods for synthesizing 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(2-methylphenyl)-4(3H)-pyrimidinone, including the use of different reagents and solvents. One common method involves the reaction of 4,7-dimethyl-2-aminobenzimidazole with 2-methylphenylisocyanate in the presence of a base such as sodium hydride. This reaction produces the desired compound in good yields and high purity.
Scientific Research Applications
2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(2-methylphenyl)-4(3H)-pyrimidinone has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. This compound has been shown to have potent anti-cancer activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
2-[(4,7-dimethylquinazolin-2-yl)amino]-4-(2-methylphenyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-12-8-9-16-14(3)22-20(23-17(16)10-12)26-21-24-18(11-19(27)25-21)15-7-5-4-6-13(15)2/h4-11H,1-3H3,(H2,22,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDNXFCUYSIZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[2-hydroxy-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B6029444.png)

![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B6029460.png)
![1-[4-(4-chlorophenyl)butanoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B6029469.png)
![2-(4-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B6029471.png)

![1-[3-(2,6-dimethoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B6029481.png)

![3-(2-{3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6029496.png)
amino]methyl}-2-pyrrolidinone](/img/structure/B6029499.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]cyclopentanecarboxamide](/img/structure/B6029500.png)
![3-methyl-4-(1-naphthyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029506.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-methoxy-1-methylethyl)piperidine](/img/structure/B6029508.png)
